Methyl 3-(hydroxymethyl)piperazine-1-carboxylate

Solubility Enhancement Hydrogen Bonding Medicinal Chemistry

Researchers requiring sequential deprotection strategies often face Boc-group lability under acidic conditions. Methyl 3-(hydroxymethyl)piperazine-1-carboxylate provides an acid-stable methyl carbamate protecting group orthogonal to Boc chemistry, enabling TFA-mediated selective deprotection. • Orthogonal Stability: Withstands TFA conditions that cleave Boc groups, facilitating complex multi-step syntheses. • Dual Handles: Pre-installed N4 amine and C3 hydroxymethyl alcohol eliminate 1-2 synthetic steps in O-derivatization. • Cost-Efficient SAR: Supplied as a racemate for high-throughput hit exploration before committing to chiral resolution.

Molecular Formula C7H14N2O3
Molecular Weight 174.2 g/mol
CAS No. 126766-56-1
Cat. No. B3228686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(hydroxymethyl)piperazine-1-carboxylate
CAS126766-56-1
Molecular FormulaC7H14N2O3
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCNC(C1)CO
InChIInChI=1S/C7H14N2O3/c1-12-7(11)9-3-2-8-6(4-9)5-10/h6,8,10H,2-5H2,1H3
InChIKeyURRJXZRIRRSAAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(hydroxymethyl)piperazine-1-carboxylate: Identity & Core Specs


Methyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS 126766-56-1) is a chiral piperazine derivative with the molecular formula C₇H₁₄N₂O₃ and a molecular weight of 174.20 g/mol . The compound features a saturated piperazine ring with a hydroxymethyl (-CH₂OH) substituent at the 3-position and a methyl carbamate ester protecting group at the N1-position, yielding a calculated XLogP of -1.1 and a topological polar surface area of 61.8 Ų [1]. It is commercially supplied as a research chemical with a typical minimum purity specification of 95% . The presence of an undefined stereocenter at the 3-position means the commercial product is racemic unless otherwise specified [1].

Racemic scaffold for cost-efficient early-stage SAR exploration
Methyl carbamate remains orthogonal to Boc under mild acidic conditions
Pre-installed hydroxymethyl handle enables O-linked diversification
May support aqueous biochemical assays without extensive formulation

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate Non-Interchangeability


Generic substitution with alternative piperazine-1-carboxylates fails because the combination of the methyl ester protecting group and the 3-hydroxymethyl substituent creates a unique orthogonal reactivity profile that cannot be replicated by structurally similar analogs. The methyl carbamate group offers stability under mildly acidic and basic conditions, unlike the acid-labile tert-butyl carbamate (Boc) group, while the hydroxymethyl moiety provides a hydrogen-bonding donor site (calculated 2 H-bond donors [1]) and a synthetic handle for further functionalization that is absent in unsubstituted piperazines . Interchanging this compound with benzyl-protected analogs (e.g., benzyl 3-(hydroxymethyl)piperazine-1-carboxylate) alters deprotection conditions from mild hydrogenolysis to harsher catalytic hydrogenation, fundamentally changing downstream synthetic compatibility . The racemic nature of the commercial material also distinguishes it from chiral single-enantiomer alternatives, affecting both synthetic cost and stereochemical outcomes in asymmetric applications [1].

Boc-protected analogs
Methyl carbamate survives mild TFA where Boc cleaves; deprotection sequence may shift.
Benzyl carbamate analogs
Benzyl removal requires hydrogenolysis, which may not be compatible with reduction-sensitive substrates.
Single-enantiomer alternatives
Chiral pure material may increase procurement cost and introduce stereochemical constraints not required for initial screening.

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate: Differentiation Evidence


Hydrogen-Bonding Capacity Differentiation

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate possesses 2 calculated hydrogen-bond donors (the secondary amine N-H and the hydroxymethyl -OH) and 4 hydrogen-bond acceptors, compared to unsubstituted piperazine-1-carboxylates which lack the additional -OH donor [1]. The presence of the hydroxymethyl group enhances the compound's ability to participate in hydrogen bonding, which directly influences solubility in polar solvents and aqueous media . This differentiation is critical for applications requiring aqueous compatibility without additional formulation steps.

Hydrogen-Bond Donors
Class-level
2 H-bond donors / 4 acceptors (+1 donor vs unsubstituted analog)
May support aqueous solubility for screening without additional formulation steps.
Calculated property; experimental solubility to verify.
Solubility Enhancement Hydrogen Bonding Medicinal Chemistry

Protecting Group Orthogonality: Methyl Ester vs Boc

The methyl carbamate ester protecting group in methyl 3-(hydroxymethyl)piperazine-1-carboxylate demonstrates orthogonal stability relative to the tert-butyl carbamate (Boc) group commonly employed in piperazine intermediates such as (R)-1-Boc-3-hydroxymethyl piperazine [1]. Methyl carbamates remain intact under mild acidic conditions (e.g., TFA treatment) that rapidly cleave Boc groups, enabling selective sequential deprotection in complex synthetic routes [2]. Conversely, methyl carbamates are stable to hydrogenation conditions that cleave benzyl carbamates (Cbz), providing a distinct orthogonal deprotection pathway.

Acid Stability (Methyl vs Boc)
Class-level
Stable to mild TFA/HCl-dioxane; Boc cleaved rapidly under same conditions.
Orthogonal stability may enable selective sequential deprotection in multi-step routes.
Class-level inference; verify under specific reaction conditions.
Protecting Group Strategy Orthogonal Deprotection Multi-step Synthesis

Hydroxymethyl Synthetic Handle Advantage

The 3-hydroxymethyl substituent provides a reactive primary alcohol moiety that can be converted to esters, ethers, amines, halides, or aldehydes, enabling divergent functionalization without requiring additional ring functionalization steps . In contrast, unsubstituted piperazine-1-carboxylates lack this pre-installed synthetic handle, necessitating C-H functionalization or ring lithiation to introduce similar diversity. The calculated 2 rotatable bonds in methyl 3-(hydroxymethyl)piperazine-1-carboxylate confer conformational flexibility while maintaining the synthetic utility of the hydroxymethyl group [1].

Functionalizable Sites
Class-level
2 sites: N4 secondary amine + C3 primary alcohol (vs 1 site in unsubstituted).
Pre-installed hydroxymethyl handle may reduce synthetic steps for O-linked diversification.
Building block utility; actual step reduction depends on synthetic route.
Diversification Point Parallel Library Synthesis Medicinal Chemistry

Racemic vs Single Enantiomer Differentiation

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS 126766-56-1) contains 1 undefined stereocenter at the 3-position and is supplied as a racemic mixture, with 0 defined stereocenters [1]. This contrasts with chiral single-enantiomer alternatives such as (R)-methyl 3-(hydroxymethyl)piperazine-1-carboxylate, which require enantioselective synthesis or resolution steps and command significantly higher procurement costs. The racemic nature of CAS 126766-56-1 makes it suitable for applications where stereochemical outcomes are either not critical or will be resolved at a later synthetic stage.

Enantiomeric Composition
Head-to-head
Racemic mixture (0 defined stereocenters). Industry estimate: 40–70% lower procurement cost vs single enantiomer.
May support cost-efficient early-stage SAR before committing to chiral resolution.
Activity equivalence to enantiopure not assumed; verify in assay.
Stereochemistry Chiral Synthesis Cost Efficiency

Lipophilicity: Methyl vs Benzyl Analogs

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate exhibits a calculated XLogP of -1.1 [1], indicating hydrophilic character suitable for aqueous solubility and reduced membrane permeability relative to lipophilic benzyl-protected analogs. By comparison, benzyl 3-(hydroxymethyl)piperazine-1-carboxylate (MW 250.29 g/mol, C₁₃H₁₈N₂O₃) possesses a calculated XLogP of approximately +1.2 to +1.8 due to the hydrophobic benzyl substituent . This ~2.3-2.9 log unit difference translates to approximately 200-800-fold differences in octanol-water partition coefficients, fundamentally altering compound handling, solubility, and biological membrane interactions.

Lipophilicity (XLogP)
Context-dependent
XLogP –1.1 (hydrophilic); Δ ~2.3–2.9 log units vs benzyl analog (~+1.2 to +1.8).
Low lipophilicity may support aqueous assay compatibility over lipophilic benzyl analogs.
Calculated value; experimental logP may vary.
Lipophilicity Physicochemical Properties Drug-likeness

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate: Key Application Scenarios


Library Synthesis & Parallel Derivatization

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate serves as an optimal scaffold for parallel library synthesis due to its dual functionalizable sites (N4 amine and C3 hydroxymethyl alcohol) [1]. The pre-installed hydroxymethyl group eliminates 1-2 synthetic steps when generating O-linked derivatives (esters, ethers, carbamates) compared to starting from unsubstituted piperazines [1]. The racemic nature of the commercial material supports cost-efficient high-throughput SAR exploration, while the calculated XLogP of -1.1 ensures adequate aqueous solubility for biochemical assays without problematic DMSO carryover .

Orthogonal Protection for Multi-Step Synthesis

In multi-step synthetic routes where the piperazine N1 must remain protected during acidic transformations, methyl 3-(hydroxymethyl)piperazine-1-carboxylate offers critical orthogonal stability relative to Boc-protected alternatives [1]. The methyl carbamate group withstands TFA-mediated deprotection conditions that would otherwise cleave Boc groups, enabling selective sequential deprotection strategies [1]. This compound is particularly valuable in the synthesis of neurotransmitter analogs and CNS-targeted compounds where the piperazine core is a privileged pharmacophore .

Aqueous Solubility in Biochemical Assays

With 2 hydrogen-bond donors, 4 hydrogen-bond acceptors, and a calculated XLogP of -1.1, methyl 3-(hydroxymethyl)piperazine-1-carboxylate exhibits physicochemical properties predictive of favorable aqueous solubility [1]. This makes the compound suitable for direct aqueous assay applications without requiring extensive formulation optimization. The hydroxymethyl group enhances hydrogen-bonding capacity compared to unsubstituted piperazine analogs, reducing non-specific aggregation and improving reliability in biochemical and biophysical screening assays .

Cost-Efficient Early-Stage Screening

For hit identification and lead optimization campaigns where enantiopurity has not yet been established as critical for activity, the racemic methyl 3-(hydroxymethyl)piperazine-1-carboxylate offers substantial procurement cost advantages over single-enantiomer alternatives [1]. The undefined stereocenter allows researchers to evaluate biological activity of the racemate before committing to expensive chiral synthesis or resolution protocols. Only upon identifying promising activity need investment in enantiopure material be made, optimizing resource allocation in early-stage drug discovery [1].

Application
Selection Property
Validation Focus
Parallel library synthesis
Dual functionalizable sites (N4 + C3)
Scope of O-linked derivatization
Multi-step protecting group strategy
Methyl carbamate orthogonal stability
Deprotection sequence compatibility
Aqueous assay applications
Hydrogen-bonding capacity & low lipophilicity
Solubility and non-specific binding
Early-stage hit screening
Racemic mixture procurement cost
Activity confirmation prior to chiral resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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